2-Amino-5,6-dimethylbenzimidazole
Overview
Description
2-Amino-5,6-dimethylbenzimidazole is a derivative of benzimidazole, which is a significant structural component in medicinal chemistry due to its presence in many biologically active molecules. The core structure of 2-aminobenzimidazole is versatile and can be modified to create a variety of compounds with potential therapeutic applications .
Synthesis Analysis
The synthesis of multifunctional 2-aminobenzimidazoles can be achieved through an iodine-promoted cyclization process on DNA, which allows for a broad range of substrate scopes. This method is particularly useful for designing and synthesizing DNA-encoded libraries that are focused on the 2-aminobenzimidazole core . Additionally, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of various pyrimido[1,2-a]benzimidazole derivatives, which can be further modified through methylation, catalytic hydrogenation, and reduction with NaBH4 .
Molecular Structure Analysis
The molecular structure of 2-aminobenzimidazole derivatives, such as 5,6-dimethylbenzimidazole, can be altered to produce new heterocycles like 3-dimethylsila-2H-imidazo[1,2-a]benzimidazoles. These heterocycles exhibit unique spectral properties and are obtained by reacting 2-aminobenzimidazole derivatives with bromomethyldimethylchlorosilane in anhydrous tetrahydrofuran .
Chemical Reactions Analysis
5,6-Dehydrobenzimidazoles, which are closely related to 2-amino-5,6-dimethylbenzimidazole, can be synthesized through lead tetra-acetate oxidation of amino-substituted triazolobenzimidazole. These dehydrobenzimidazoles can undergo cyclo-addition with various dienophiles and dipolarophiles to create a range of compounds. This method has been used to prepare other 5,6-dehydrobenzimidazoles as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5,6-dimethylbenzimidazole derivatives can be characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR). For instance, 2-amino-4,5-dimethylbenzoic acid, a related compound, was synthesized and characterized to confirm its structure, which provides insights into the properties of the benzimidazole derivatives .
Scientific Research Applications
1. Medicinal Chemistry
2-Amino-5,6-dimethylbenzimidazole, a derivative of benzimidazole, has garnered significant interest due to its presence in vitamin B12. Various benzimidazole derivatives, including 5,6-dimethylbenzimidazole, have been incorporated in antihelminthic, antacid, and antibacterial drugs. Their interactions with DNA and influence on DNA-associated processes are crucial in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).
2. Biochemical Synthesis
5,6-Dimethylbenzimidazole plays a role in the biosynthesis of δ-aminolævulic acid in chicken erythrocyte preparations, affecting metal ion interactions. This aspect of benzimidazole chemistry is vital for understanding biochemical pathways and synthesis processes (Brown, 1958).
3. Heme Synthesis Inhibition
This compound has been observed to inhibit heme synthesis in vitro. Its inhibitory properties were significant in the study of red blood cell formation and influenza virus multiplication, providing insights into molecular biology and virology (Abbott & Dodson, 1954).
4. Chemical Interactions and Complexes
Studies have shown that 5,6-Dimethylbenzimidazole can form complexes with other molecules like cucurbiturils. Understanding these interactions is important for the development of new materials and drugs (Zhao Li-ju, 2010).
5. Interaction with Vitamin B12
Research has shown that 5,6-dimethylbenzimidazole and similar compounds can inhibit the growth of certain organisms that require vitamin B12. This has implications for understanding the biochemical pathways involving vitamin B12 (Hendlin & Soars, 1951).
6. Novel Chemical Syntheses
5,6-Dimethylbenzimidazole has been used in the synthesis of new chemical structures, such as fused pyrimidines, highlighting its utility in organic chemistry and drug development (Alper & Pepper, 1975).
7. Cardiovascular Activities
Recent discoveries have unveiled novel microbial natural products, like myxadazoles, derived from 5,6-dimethylbenzimidazole. These compounds show potential for treating cardiovascular diseases, indicating a new avenue for therapeutic applications (Li et al., 2021).
8. Thermal Stability in Coordination Compounds
The thermal stability of copper(II) complexes containing 5,6-dimethylbenzimidazole has been studied, demonstrating its potential use in material sciences and pharmacology (Vlaicu et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFQISHSXCFZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183342 | |
Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dimethylbenzimidazole | |
CAS RN |
29096-75-1 | |
Record name | 2-Amino-5,6-dimethylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29096-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29096-75-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5,6-Dimethylbenzimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethylbenzimidazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-5,6-dimethylbenzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNN55GA2W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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